Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N'-hydroxy-
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Overview
Description
Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes an ethanediamide backbone and a sulfonyl group attached to a phenyl ring
Preparation Methods
The synthesis of Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- involves several steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be carried out using various techniques such as stirring without solvent at room temperature, stirring at elevated temperatures, or solvent-free reactions. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active heterocyclic compounds . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like dihydrofolate reductase (DHFR) . Additionally, its unique structure makes it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its inhibition of DHFR disrupts the folate pathway, which is crucial for DNA synthesis and cell division . This inhibition leads to the suppression of microbial growth and cancer cell proliferation. The compound’s sulfonyl and hydroxy groups play a key role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- can be compared with other similar compounds such as N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)acetamide and N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)ethanediamide These compounds share similar structural features but differ in their functional groups and reactivity
Properties
CAS No. |
81717-49-9 |
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Molecular Formula |
C10H10N4O7S |
Molecular Weight |
330.28 g/mol |
IUPAC Name |
N'-[4-[[2-(hydroxyamino)-2-oxoacetyl]amino]phenyl]sulfonyloxamide |
InChI |
InChI=1S/C10H10N4O7S/c11-7(15)8(16)14-22(20,21)6-3-1-5(2-4-6)12-9(17)10(18)13-19/h1-4,19H,(H2,11,15)(H,12,17)(H,13,18)(H,14,16) |
InChI Key |
MPDBSGNLCBXFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NO)S(=O)(=O)NC(=O)C(=O)N |
Origin of Product |
United States |
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